molecular formula C8H9BrClNO2 B1379427 6-Amino-3-bromo-2-methylbenzoic acid hydrochloride CAS No. 1797943-61-3

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride

Cat. No.: B1379427
CAS No.: 1797943-61-3
M. Wt: 266.52 g/mol
InChI Key: HLFOCBMGWOXZLO-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 6th position, a bromine atom at the 3rd position, and a methyl group at the 2nd position on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2-methylbenzoic acid hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3rd position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Nitration: The brominated product is then nitrated to introduce a nitro group at the 6th position. This step involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron (Fe) and hydrochloric acid (HCl).

    Hydrochloride Formation: Finally, the amino compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms of the compound.

    Coupling Products: Complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-methylbenzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and amino groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but with different substitution pattern.

    3-Bromo-2-methylbenzoic acid: Lacks the amino group.

    2-Amino-6-methylbenzoic acid: Lacks the bromine atom.

Uniqueness

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride is unique due to the specific positions of the amino, bromine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-amino-3-bromo-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c1-4-5(9)2-3-6(10)7(4)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFOCBMGWOXZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797943-61-3
Record name 6-amino-3-bromo-2-methylbenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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